molecular formula C14H15NO B13185330 (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol

(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol

Cat. No.: B13185330
M. Wt: 213.27 g/mol
InChI Key: ATTHACCWLCOMAC-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminoethanol moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride are employed.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Secondary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a ligand in the study of protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group provides hydrophobic interactions, stabilizing the compound within hydrophobic pockets of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is unique due to its chiral nature, which allows for specific interactions with biological molecules, making it valuable in the development of enantioselective drugs and catalysts.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(1S)-2-amino-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1

InChI Key

ATTHACCWLCOMAC-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CN)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Origin of Product

United States

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